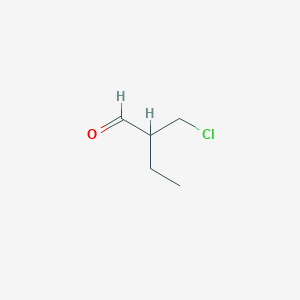
2-(chloromethyl)Butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)butanal is an organic compound with the molecular formula C5H9ClO. It is a chlorinated aldehyde, featuring a chloromethyl group (-CH2Cl) attached to the second carbon of butanal (butyraldehyde). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Butanal: One common synthetic route involves the chloromethylation of butanal using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with butanal to form this compound.
Reductive Amination: Another method involves the reductive amination of butanal with chloroacetic acid in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms an intermediate imine, which is then reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-(chloromethyl)butanoic acid. This reaction is typically carried out using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to 2-(chloromethyl)butanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the chloromethyl group, where nucleophiles replace the chlorine atom. For example, reacting this compound with ammonia can yield 2-(aminomethyl)butanal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), sodium hydroxide (NaOH)
Major Products Formed:
2-(Chloromethyl)butanoic acid (from oxidation)
2-(Chloromethyl)butanol (from reduction)
2-(Aminomethyl)butanal (from substitution)
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)butanal has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a chemical probe to study biological systems and pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(chloromethyl)butanal exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The chloromethyl group is particularly reactive due to the presence of the chlorine atom, which makes it a useful intermediate in various chemical transformations.
Molecular Targets and Pathways Involved:
In biological systems, this compound may interact with specific enzymes or receptors, leading to biological effects. The exact targets and pathways would depend on the context of the research or application.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)ethanol
2-(Chloromethyl)propanal
2-(Chloromethyl)butanol
2-(Chloromethyl)pentanal
Eigenschaften
Molekularformel |
C5H9ClO |
|---|---|
Molekulargewicht |
120.58 g/mol |
IUPAC-Name |
2-(chloromethyl)butanal |
InChI |
InChI=1S/C5H9ClO/c1-2-5(3-6)4-7/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
DWNFIQZNEIGHEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



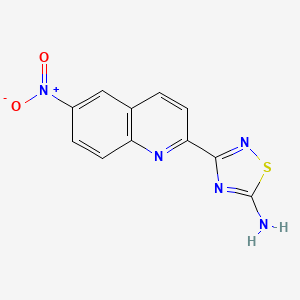

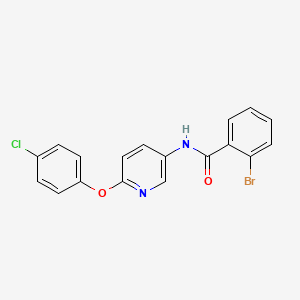
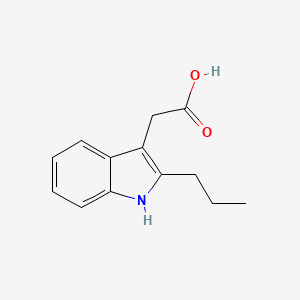
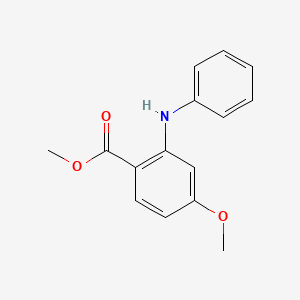
![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)

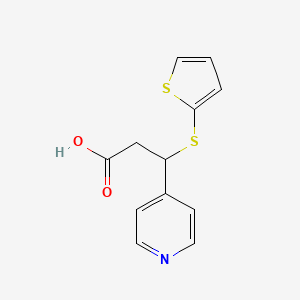
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
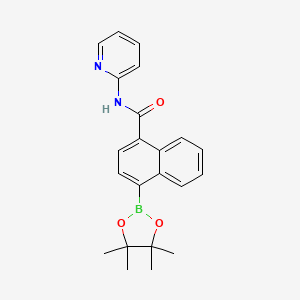
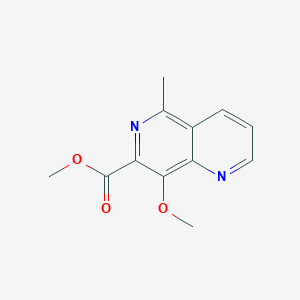
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)

